molecular formula C19H21N5O4 B1678591 N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine CAS No. 96392-15-3

N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine

Cat. No. B1678591
CAS RN: 96392-15-3
M. Wt: 383.4 g/mol
InChI Key: FSKMJUWPFLDDRS-BYMDKACISA-N
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Description

N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine belongs to the class of organic compounds known as purine nucleosides . Purine nucleosides are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety .


Molecular Structure Analysis

The molecular formula of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is C₁₉H₂₁N₅O₄ . The molecular weight is 383.4 . Detailed structural analysis would require more specific data or computational modeling .

Scientific Research Applications

Neuroprotective and Therapeutic Potential in Brain Disorders

Adenosine acts as a neuromodulator in the brain, influencing cognition, memory, and various pathological states such as psychiatric disorders, drug addiction, and neurodegenerative disorders. Its neuroprotective properties are especially notable in conditions of ischemia, hypoxia, excitotoxicity, or inflammation, where adenosine levels significantly increase. Ongoing clinical trials are exploring the use of adenosine and its receptor ligands for the treatment of schizophrenia, panic disorder, anxiety, cocaine dependence, and Parkinson's disease, highlighting its potential as a therapeutic agent in several brain disorders (Luísa V. Lopes, A. Sebastião, & J. Ribeiro, 2011).

Role in Inflammation and Immune Response

Adenosine receptors, particularly A2A receptors, are implicated in the regulation of inflammation and immune responses. They are expressed in various tissues including the lung, liver, heart, and on immune cells. The development of A2A receptor agonists has shown promise in treating conditions related to inflammation, such as asthma, chronic obstructive pulmonary disease, and rheumatoid arthritis. These findings underscore the therapeutic potential of targeting adenosine receptors in inflammatory diseases (Á. Guerrero, 2018).

Adenosine in Auditory System and Otoprotection

The auditory system is another area where adenosine plays a critical role, especially in cochlear function and protection from oxidative stress. Adenosine receptors present in the mammalian cochlea suggest a role in sensory transduction and auditory neurotransmission. Moreover, adenosine's otoprotective potential against cochlear injury caused by acoustic trauma and ototoxic drugs has garnered interest, pointing to possible therapeutic interventions in preventing common inner ear pathologies (S. Vlajkovic, G. Housley, & P. Thorne, 2009).

Cardioprotective Effects

Adenosine's cardioprotective effects during ischemia and reperfusion are well-documented. It plays a key role in myocardial protection, demonstrating significant potential in treatments aimed at reducing tissue damage and functional impairments following ischemic events. Its mechanisms involve modulating inflammatory cell infiltration and neuroinflammation, contributing to its protective role in cardiac ischemia-reperfusion injury (G. Dobson & H. Letson, 2016).

properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKMJUWPFLDDRS-BYMDKACISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242219
Record name PD 117519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine

CAS RN

96392-15-3
Record name PD 117519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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